2,3-Dimethylbenzo[e]benzimidazole
Overview
Description
2,3-Dimethylbenzo[e]benzimidazole is a heterocyclic aromatic compound that features a fused benzene and imidazole ring system. This compound is part of the benzimidazole family, which is known for its diverse range of biological and pharmacological activities. Benzimidazoles have been extensively studied due to their structural similarity to naturally occurring nucleotides, which allows them to interact easily with biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethylbenzo[e]benzimidazole typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. One common method is the Phillips–Ladenburg reaction, where o-phenylenediamine reacts with carboxylic acids under high temperatures to form the benzimidazole core .
Industrial Production Methods: Industrial production of benzimidazoles, including this compound, often employs catalytic processes to enhance yield and efficiency. Metal catalysts such as nickel or palladium are used to facilitate the cyclization reactions under milder conditions compared to traditional methods .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethylbenzo[e]benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the benzimidazole ring.
Substitution: Halogenated benzimidazoles and other substituted derivatives.
Scientific Research Applications
2,3-Dimethylbenzo[e]benzimidazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-Dimethylbenzo[e]benzimidazole involves its interaction with biological macromolecules. The compound can bind to enzymes and receptors, inhibiting their activity. For example, benzimidazole derivatives are known to inhibit tubulin polymerization, which is crucial for cell division, making them effective anticancer agents . Additionally, the compound can intercalate into DNA, disrupting its function and leading to cell death .
Comparison with Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
2-Phenylbenzimidazole: Known for its antimicrobial and anticancer properties.
5,6-Dimethylbenzimidazole: A degradation product of vitamin B12 with biological activity.
Uniqueness: 2,3-Dimethylbenzo[e]benzimidazole is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of methyl groups at the 2 and 3 positions can enhance its stability and interaction with biological targets compared to unsubstituted benzimidazole .
Properties
IUPAC Name |
2,3-dimethylbenzo[e]benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2/c1-9-14-13-11-6-4-3-5-10(11)7-8-12(13)15(9)2/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTEQLQJAYZVHMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C)C=CC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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